

A Comparative Study of Nangibotide's Impact on Immune Cell Subsets in Sepsis

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Compound of Interest

Compound Name: Nangibotide

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This guide provides a comparative analysis of **Nangibotide**, a novel TREM-1 inhibitor, and its impact on various immune cell subsets, in the context of other immunomodulatory agents used in the treatment of sepsis. The information is supported by available preclinical and clinical data, with a focus on presenting quantitative findings in a clear, comparative format. Detailed experimental methodologies for key analytical techniques are also provided to aid in the design and interpretation of related research.

Introduction to Nangibotide and TREM-1 in Sepsis

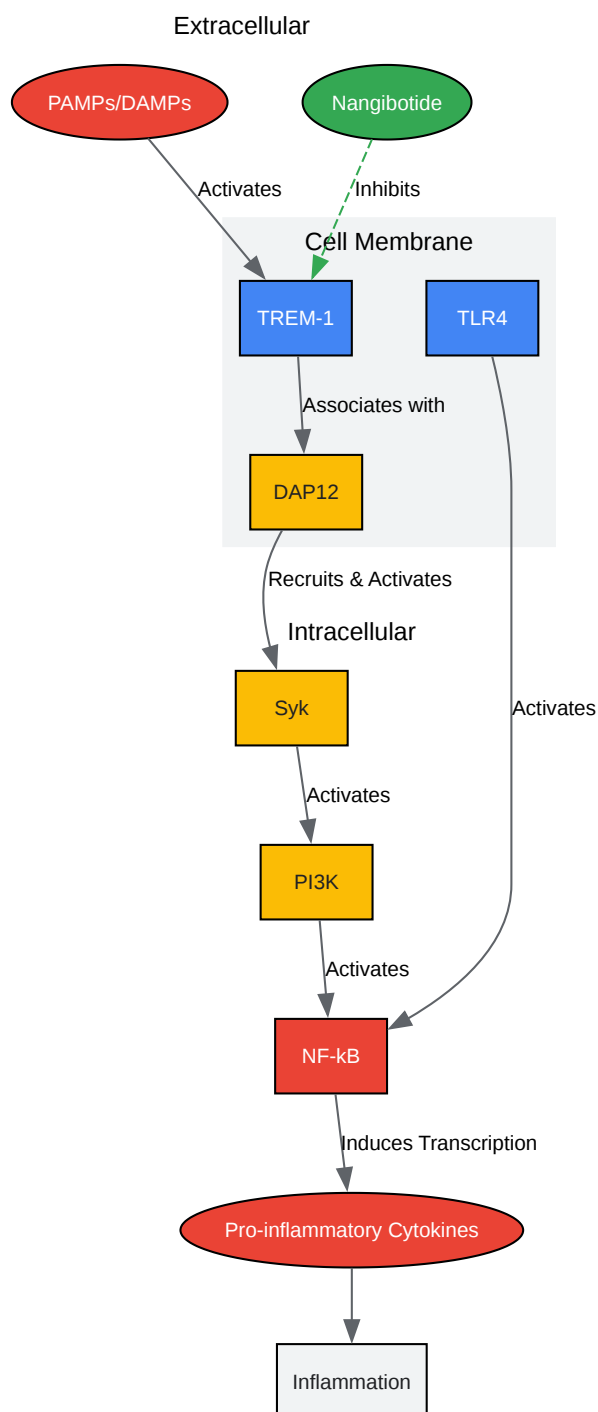
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key driver of this dysregulation is the hyperinflammatory response mediated by innate immune cells. Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammation expressed on neutrophils, monocytes, and macrophages.[1] Upon activation, TREM-1 signaling leads to the production of pro-inflammatory cytokines and chemokines, contributing to the cytokine storm and subsequent tissue damage seen in sepsis.

Nangibotide (formerly known as LR12) is a first-in-class, 12-amino-acid peptide that acts as a TREM-1 inhibitor.[2][3] It is designed to modulate the overwhelming inflammatory response in conditions like septic shock by blocking the TREM-1 signaling pathway.

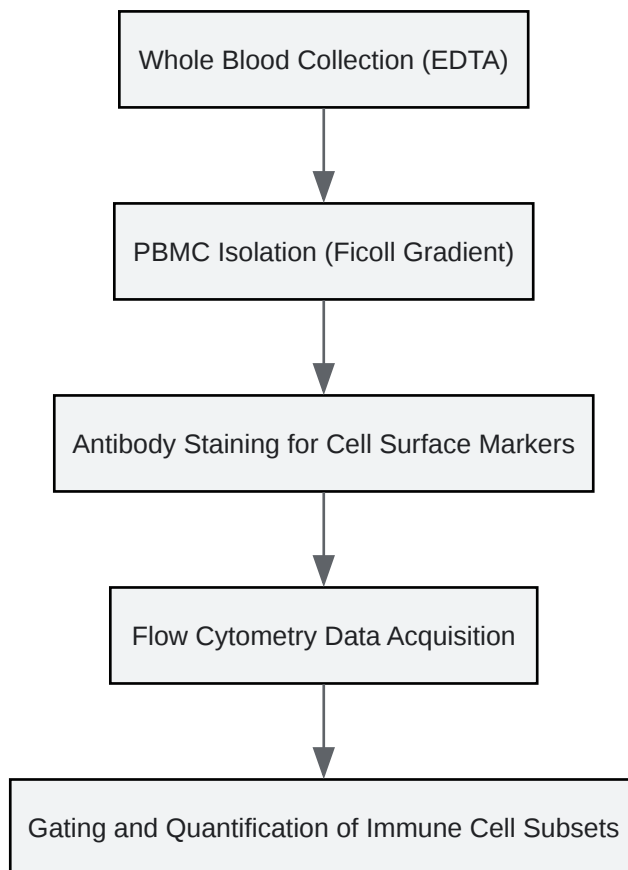
Mechanism of Action of Nangibotide

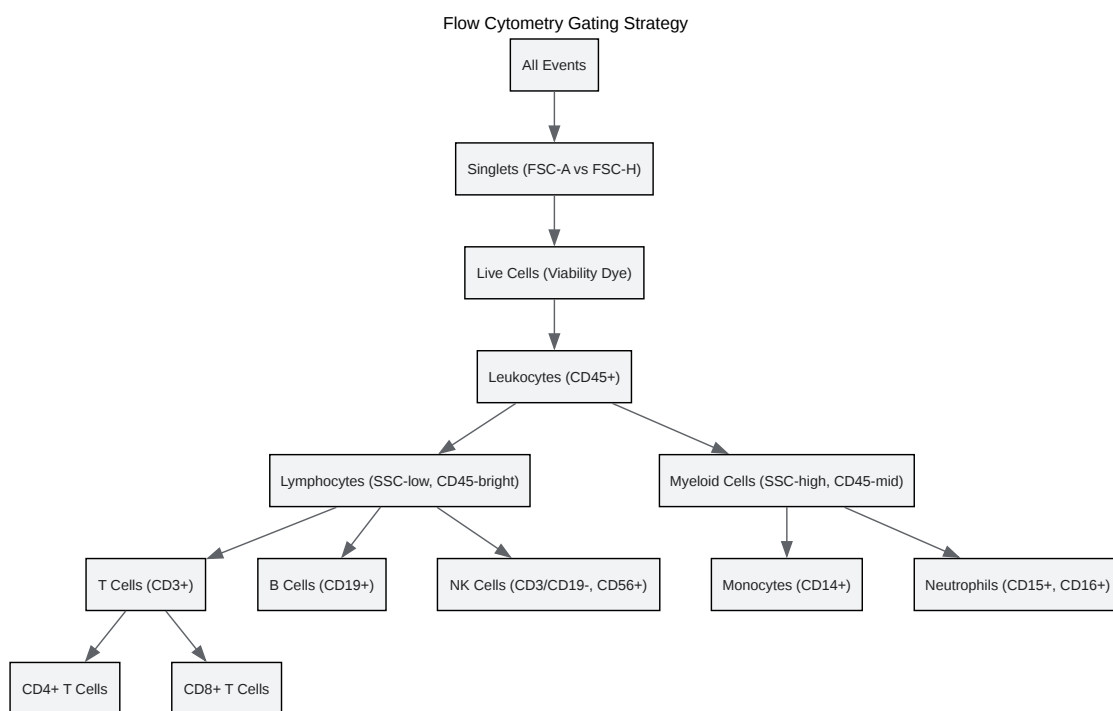
Nangibotide functions by mimicking a natural TREM-1 ligand, thereby acting as a decoy receptor to prevent the engagement of TREM-1 with its endogenous ligands. This competitive inhibition dampens the TREM-1-mediated amplification of the inflammatory cascade initiated by pattern recognition receptors, such as Toll-like receptors (TLRs).

TREM-1 Signaling Pathway and Nangibotide Inhibition



Immunophenotyping Workflow





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References

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- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotrem.com [inotrem.com]
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